2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide
Overview
Description
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4OS and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.1124602 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Plant Growth Regulation
The synthesis and biological activity analysis of novel triazole compounds containing a thioamide group have revealed their potential in antifungal applications and plant growth regulation. The crystal structure of one of the compounds was determined, showing a potentially weak CH···N intermolecular interaction that stabilizes the structure. This finding suggests that such compounds could be useful in developing antifungal agents and substances that regulate plant growth (Liu et al., 2005).
Antimicrobial Evaluation
Research on novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide has demonstrated antimicrobial properties. These compounds were evaluated for their antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Fuloria et al., 2009).
Insecticidal Assessment
An innovative study synthesized heterocycles incorporating a thiadiazole moiety and assessed their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural pest management, offering a new avenue for insecticide development (Fadda et al., 2017).
Properties
IUPAC Name |
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-3-25-18(11-15-7-5-4-6-8-15)23-24-20(25)27-13-19(26)22-17-12-16(21)10-9-14(17)2/h4-10,12H,3,11,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLAMWGEINDQOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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